![molecular formula C12H16ClNO B577404 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride CAS No. 1259393-22-0](/img/structure/B577404.png)
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride
描述
7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride is a benzazepine derivative characterized by a seven-membered azepine ring fused with a benzene core and substituted with methyl groups at positions 7 and 7. The hydrochloride salt enhances its stability and solubility for pharmacological or analytical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methylbenzoic acid with suitable reagents to form the benzoazepine core, followed by methylation and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
化学反应分析
Types of Reactions
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a range of substituted benzoazepine derivatives.
科学研究应用
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
相似化合物的比较
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural motifs with other benzazepine derivatives and fused heterocyclic systems. Below is a comparative analysis based on available
Key Differences
Analytical Characterization : The hydrochloride salt of the target compound likely exhibits distinct solubility and crystallinity compared to neutral fused heterocycles, impacting its utility in formulation.
生物活性
7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride (CAS No. 1259393-22-0) is a member of the benzoazepine class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure, which includes a seven-membered nitrogen-containing ring, suggests a variety of interactions with biological targets.
The molecular formula for this compound is C12H16ClNO, with a molecular weight of 225.72 g/mol. It is characterized by a LogP value of 2.82980, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. Benzodiazepines and their derivatives typically enhance the effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission in the central nervous system (CNS). This mechanism underlies various pharmacological effects including anxiolytic, sedative, and muscle relaxant properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anxiolytic Effects : Studies have shown that compounds within this class can reduce anxiety levels in animal models by modulating GABA_A receptor activity .
- Anticonvulsant Properties : Similar to other benzodiazepines, it may protect against seizures by enhancing GABAergic transmission .
- Potential Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of related compounds:
- GSK-3β Inhibition : A study highlighted the importance of GSK-3β as a therapeutic target for various diseases including cancer and neurodegenerative disorders. Compounds similar to this compound have been shown to inhibit GSK-3β effectively .
- Neuroprotective Effects : Research indicates that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases.
- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates good oral bioavailability and distribution characteristics conducive to CNS penetration.
Data Table: Summary of Biological Activities
常见问题
Q. Basic: What methodological approaches are recommended for synthesizing 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride with high purity?
Answer:
Key steps include:
- Core structure assembly : Start with a benzazepinone core via cyclization of substituted anthranilic acid derivatives under reflux with bromoethylamine hydrobromide, followed by acid-catalyzed ring closure .
- Methylation optimization : Introduce methyl groups at positions 7 and 9 using methylating agents (e.g., methyl iodide) under controlled basic conditions (e.g., K₂CO₃ in DMF) to minimize side reactions.
- Purification : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the free base. Final hydrochloride salt formation is achieved by treating with HCl gas in anhydrous ether .
- Validation : Confirm purity (>98%) via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (δ 2.3–2.6 ppm for methyl groups) .
Q. Advanced: How can contradictory data on the compound’s receptor binding affinity across studies be systematically resolved?
Answer:
Address discrepancies by:
- Assay standardization : Use radioligand binding assays (e.g., [³H]-labeled antagonists) with consistent membrane preparation protocols to minimize variability in receptor density .
- Orthogonal validation : Cross-validate results using functional assays (e.g., cAMP inhibition for GPCR activity) and computational docking studies (e.g., AutoDock Vina) to correlate binding affinity with structural interactions .
- Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) to rule out confounding effects from racemic mixtures .
Q. Basic: What analytical techniques are critical for characterizing this compound’s structural and chemical stability?
Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., mp 143–146°C for analogous benzodiazepines) .
- Hydrolytic stability : Conduct accelerated degradation studies in buffered solutions (pH 1–9) at 40°C, monitoring by LC-MS for hydrolysis products (e.g., lactam ring opening) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and analyze degradation via UPLC-PDA to identify photo-oxidation byproducts .
Q. Advanced: What experimental designs are optimal for evaluating the compound’s ecotoxicological impacts?
Answer:
Adopt a tiered approach:
- Laboratory studies : Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction) to determine acute EC₅₀ values. Include abiotic controls (pH, temperature) to isolate compound-specific effects .
- Mesocosm simulations : Model environmental fate via soil/water partitioning experiments (logP determination) and biodegradation assays (OECD 301F) under varying redox conditions .
- Longitudinal analysis : Apply split-plot designs (e.g., randomized blocks with repeated measures) to assess chronic toxicity across generations of model organisms (e.g., zebrafish) .
Q. Basic: How should researchers design dose-response studies to evaluate pharmacological efficacy?
Answer:
- In vitro : Use 3–5 log-fold concentration ranges (1 nM–100 µM) in cell-based assays (e.g., HEK293 cells expressing target receptors). Normalize data to vehicle controls and include reference agonists/antagonists (e.g., diazepam for benzodiazepine receptors) .
- In vivo : Apply staggered dosing (e.g., 1, 10, 30 mg/kg) in rodent models, using Latin square designs to control for inter-individual variability. Measure plasma concentrations via LC-MS/MS to correlate exposure with effect .
Q. Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
Answer:
- Process analytical technology (PAT) : Implement in-line FTIR and Raman spectroscopy to monitor reaction progression and intermediate purity in real time .
- Design of experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to optimize critical parameters (temperature, catalyst loading, reaction time) and identify robust operating ranges .
- Impurity profiling : Employ high-resolution MS (Q-TOF) to track trace impurities (e.g., desmethyl byproducts) and adjust purification protocols iteratively .
Q. Basic: How can researchers validate the compound’s antioxidant activity amidst conflicting literature reports?
Answer:
- Standardized assays : Use DPPH and ABTS radical scavenging assays with Trolox as a reference, ensuring consistent pH and incubation times .
- Mechanistic studies : Perform ESR spectroscopy to directly detect radical quenching and correlate with electrochemical data (cyclic voltammetry) .
- Cell-based models : Compare results across multiple cell lines (e.g., HepG2 vs. RAW264.7) to assess tissue-specific effects and rule out assay interference .
Q. Advanced: What computational tools are effective for predicting the compound’s metabolic pathways?
Answer:
- In silico prediction : Use software like Meteor (Lhasa Limited) or GLORYx to simulate Phase I/II metabolism, focusing on cytochrome P450 isoforms (e.g., CYP3A4) .
- Docking studies : Map interactions with metabolizing enzymes (e.g., UDP-glucuronosyltransferases) using molecular dynamics simulations (AMBER or GROMACS) .
- Experimental validation : Cross-check predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) and HR-MS/MS metabolite identification .
属性
IUPAC Name |
7,9-dimethyl-1,2,3,4-tetrahydro-1-benzazepin-5-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-8-6-9(2)12-10(7-8)11(14)4-3-5-13-12;/h6-7,13H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVXSFNPPTUJOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CCCN2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721435 | |
Record name | 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259393-22-0 | |
Record name | 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。